molecular formula C26H34ClF3N4O4S B607356 EPZ031686 CAS No. 1808011-22-4

EPZ031686

Numéro de catalogue: B607356
Numéro CAS: 1808011-22-4
Poids moléculaire: 591.0872
Clé InChI: OTEIUEJPHNOGBG-ACDBMABISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EPZ031686 est un inhibiteur puissant et actif par voie orale de l’enzyme histone méthyltransférase, ciblant spécifiquement la protéine Set et Mynd Domain contenant 3 (SMYD3). Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber SMYD3 avec une valeur de CI50 de 3 nM .

Analyse Des Réactions Chimiques

EPZ031686 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il est utilisé pour étudier l’inhibition de SMYD3, une protéine impliquée dans divers cancers . Le composé a montré une bonne biodisponibilité après administration orale chez la souris, ce qui en fait un outil adapté pour les études potentielles de validation de cibles in vivo . De plus, this compound est utilisé dans des études liées à la régulation épigénétique, car il peut modifier les états de la chromatine et l’expression des gènes .

Applications De Recherche Scientifique

In Vitro Studies

EPZ031686 has been utilized extensively in in vitro studies to validate its efficacy as a SMYD3 inhibitor. It exhibits a noncompetitive inhibition mechanism regarding its substrates, which is critical for understanding its pharmacodynamics. The compound has shown effective inhibition of SMYD3-mediated methylation of target proteins, such as RNF113A, confirming its potential role in altering cancer cell behavior .

Table 1: In Vitro Activity of this compound

Target ProteinIC50 (nM)Mechanism of Action
SMYD31.2Noncompetitive
RNF113A-Inhibition confirmed

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that this compound exhibits favorable properties following oral administration in mice. It has a bioavailability of approximately 48% to 69%, depending on the dosage, with a moderate clearance rate . This profile supports its use in further preclinical studies.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Clearance (mL/min/kg)27 ± 3.9
Volume of Distribution (L/kg)2.3 ± 0.29
Half-life (hours)1.7 ± 0.13
Bioavailability (%)48 ± 5.4 (5 mg/kg)
69 ± 8.2 (50 mg/kg)

In Vivo Applications

The compound's ability to maintain effective concentrations in vivo makes it an attractive candidate for therapeutic applications against tumors expressing high levels of SMYD3. Studies have indicated that this compound can inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent .

Case Studies and Clinical Implications

Recent findings highlight the therapeutic implications of inhibiting SMYD3 with this compound:

  • Small Cell Lung Cancer : Research indicates that SMYD3 inhibition can enhance sensitivity to alkylating agents used in chemotherapy, suggesting that this compound could be combined with existing therapies to improve patient outcomes .
  • Breast Cancer Models : In models where SMYD3 is overexpressed, treatment with this compound resulted in reduced cell proliferation and increased apoptosis, underscoring its potential as a targeted therapy for specific cancer types .

Comparaison Avec Des Composés Similaires

EPZ031686 est unique en raison de sa forte puissance et de sa biodisponibilité orale. Les composés similaires comprennent :

Ces composés partagent des mécanismes d’action similaires mais diffèrent par leurs cibles spécifiques et leurs profils de biodisponibilité.

Activité Biologique

EPZ031686 is a novel small molecule inhibitor specifically targeting SMYD3 (Set and Mynd domain containing 3), a lysine methyltransferase implicated in various cancers. This compound is part of a series of oxindole sulfonamides developed through a proprietary screening process by Epizyme, Inc. Its discovery marks a significant advancement in the field of cancer therapeutics, particularly for validating the role of SMYD3 in oncogenesis.

This compound functions as a selective inhibitor of SMYD3, which is known to be overexpressed in several malignancies and associated with poor clinical outcomes. By inhibiting SMYD3, this compound disrupts the methylation processes that are crucial for cancer cell proliferation and survival. The compound demonstrates potent cellular activity with an IC50 in the low nanomolar range, making it one of the first effective tools for studying SMYD3's role in cancer biology .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits SMYD3 activity, resulting in reduced proliferation of cancer cell lines that overexpress this enzyme. The compound's efficacy was evaluated through various assays measuring cell viability and apoptosis induction. Notably, it exhibited a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting good bioavailability and potential for oral administration .

Table 1: Summary of In Vitro Activity of this compound

ParameterValue
IC50 (Cellular Activity)Low nanomolar range
BioavailabilityHigh following oral dosing
Efflux Ratio104 (Caco-2 cells)
Free Fraction in Plasma0.53 ± 0.12

Pharmacokinetics

Pharmacokinetic studies conducted in CD-1 mice indicated that this compound has a moderate clearance rate and an appropriate volume of distribution, with a half-life conducive to therapeutic applications. Following intravenous administration at 1 mg/kg, the compound demonstrated:

  • Clearance (CL) : 27 ± 3.9 mL/min/kg
  • Volume of Distribution (Vss) : 2.3 ± 0.29 L/kg
  • Half-Life (t1/2t_{1/2}) : 1.7 ± 0.13 hours
  • Approximately 20% of the dose was excreted unchanged in urine within 24 hours .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Clearance (mL/min/kg)27 ± 3.9
Volume of Distribution (L/kg)2.3 ± 0.29
Half-Life (hours)1.7 ± 0.13
Renal Clearance (mL/min/kg)5.3 ± 1.6

Cancer Models

Research utilizing this compound has been pivotal in elucidating the role of SMYD3 in various cancer models. For instance, studies have demonstrated that inhibition of SMYD3 leads to significant reductions in tumor growth in xenograft models, highlighting its potential as an anti-cancer therapeutic agent.

A specific study reported that treatment with this compound resulted in decreased tumor burden and improved survival rates in mouse models bearing tumors with high SMYD3 expression levels .

Future Directions

The promising results from preclinical studies suggest that this compound could advance to clinical trials aimed at evaluating its safety and efficacy in human subjects with cancers characterized by SMYD3 overexpression.

Propriétés

IUPAC Name

6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEIUEJPHNOGBG-IHWFROFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClF3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ031686
Reactant of Route 2
Reactant of Route 2
EPZ031686
Reactant of Route 3
Reactant of Route 3
EPZ031686
Reactant of Route 4
EPZ031686
Reactant of Route 5
EPZ031686
Reactant of Route 6
Reactant of Route 6
EPZ031686

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.